molecular formula C21H19ClN2O3S B298566 5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Katalognummer B298566
Molekulargewicht: 414.9 g/mol
InChI-Schlüssel: OZROZBHDTSYFCZ-CUVVSLBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

This compound has been found to have potential applications in scientific research, particularly in the field of medicine. It has been shown to have anticancer properties, with studies indicating that it can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Wirkmechanismus

The mechanism of action of 5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may work by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to affect the expression of genes involved in inflammation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a new therapeutic agent for cancer and infectious diseases. However, one limitation is the lack of research on its toxicity and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. These include:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Studies on its toxicity and potential side effects in vivo.
3. Development of new derivatives or analogues with improved efficacy and reduced toxicity.
4. Examination of its potential use in combination therapy with other anticancer or antimicrobial agents.
5. Investigation of its potential use in other disease models, such as autoimmune disorders or neurodegenerative diseases.
In conclusion, this compound is a compound with potential applications in scientific research, particularly in the field of medicine. Further research is needed to fully understand its mechanism of action, toxicity, and potential therapeutic applications.

Synthesemethoden

The synthesis of 5-[4-(Allyloxy)-3-chlorobenzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 3-chloro-4-(allyloxy)benzaldehyde with 4-methoxyaniline and 2-amino-3-methyl-1,3-thiazole-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.

Eigenschaften

Molekularformel

C21H19ClN2O3S

Molekulargewicht

414.9 g/mol

IUPAC-Name

(5Z)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H19ClN2O3S/c1-4-11-27-18-10-5-14(12-17(18)22)13-19-20(25)24(2)21(28-19)23-15-6-8-16(26-3)9-7-15/h4-10,12-13H,1,11H2,2-3H3/b19-13-,23-21?

InChI-Schlüssel

OZROZBHDTSYFCZ-CUVVSLBBSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)Cl)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Cl)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Cl)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.